molecular formula C8H6F3IO B1453556 1-Iodo-2-(2,2,2-trifluoroethoxy)benzene CAS No. 1247717-53-8

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1453556
CAS RN: 1247717-53-8
M. Wt: 302.03 g/mol
InChI Key: KRXSODMETLOUAT-UHFFFAOYSA-N
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Description

“1-Iodo-2-(2,2,2-trifluoroethoxy)benzene” is a chemical compound that has been used in the synthesis of various other compounds . It is a clear colourless to light yellow liquid .


Synthesis Analysis

The synthesis of “this compound” involves a continuous process in a microreactor system . This system consists of membrane-dispersion tube-in-tube microreactors and delay loops . The high mass and heat transfer in the microreactor system allow for ortho- and halogen-lithiation at temperatures much higher than those required for the batch reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H4F3IO . The InChI representation of the molecule is InChI=1S/C7H4F3IO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H .


Chemical Reactions Analysis

The trifluoromethoxy group in “this compound” has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . The reaction has broad scope and good functional group compatibility .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 288.01 g/mol . It has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Catalytic Reactions

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene is utilized in catalytic reactions. For instance, it's used in the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, involving the hypervalent iodine reagent 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process typically happens in chloroform solvent at 70 °C, and radical species are involved (Mejía & Togni, 2012).

Synthesis of Trifluoromethyl Ethers

This chemical plays a role in the synthesis of trifluoromethyl ethers. For example, the reaction of the 10-I-3 hypervalent iodine electrophilic trifluoromethylation reagent with 2,4,6-trimethylphenol leads to the formation of 1,3,5-trimethyl-2-(trifluoromethoxy)benzene as a byproduct, indicating its potential use in developing trifluoromethylated aromatic compounds (Stanek, Koller & Togni, 2008).

Chemical Reactions Involving Halogens

The compound is also relevant in reactions involving other halogens. For instance, iodine atom-transfer cyclisation of related compounds has been studied, showing the compound's utility in synthesizing iodine-containing organic structures (Ikeda, Teranishi, Nozaki & Ishibashi, 1998).

Trifluoromethoxylation of Aliphatic Substrates

Moreover, it has been used in the direct trifluoromethoxylation of aliphatic substrates. This process allows for the formation of aliphatic trifluoromethyl ethers, expanding the scope of trifluoromethoxylation in organic chemistry (Marrec et al., 2010).

properties

IUPAC Name

1-iodo-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXSODMETLOUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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